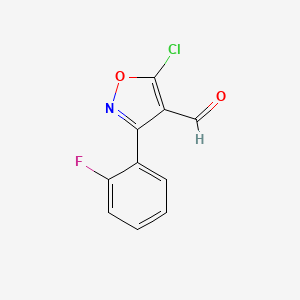

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde

Description

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole core substituted with a chlorine atom at position 5, a 2-fluorophenyl group at position 3, and a carbaldehyde moiety at position 4. Its molecular formula is C₁₀H₅ClFNO₂, with a molecular weight of 225.61 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to the strategic placement of halogen and aromatic groups, which often enhance bioactivity and binding specificity.

Properties

IUPAC Name |

5-chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2/c11-10-7(5-14)9(13-15-10)6-3-1-2-4-8(6)12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCNBDQJCXKJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2C=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles is a cornerstone of isoxazole synthesis. For 5-chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde, this method involves:

Nitrile Oxide Generation :

2-Fluorobenzaldehyde oxime is treated with chlorine gas or thionyl chloride to form the corresponding hydroxamic acid chloride. Subsequent dehydrohalogenation with a base (e.g., triethylamine) generates the reactive nitrile oxide (2-fluorophenyl-C≡N-O⁻).

Dipolarophile Selection :

Chloro-substituted alkynes (e.g., chloroacetylene) or alkenes (e.g., 1,2-dichloroethylene) serve as dipolarophiles. The cycloaddition proceeds under reflux in toluene or dichloromethane, yielding 3-(2-fluorophenyl)-5-chloroisoxazole as the primary product.

Challenges :

-

Regioselectivity must favor the 3,5-disubstituted isoxazole.

-

Chloroacetylene’s instability necessitates in situ generation or alternative dipolarophiles.

Post-Cycloaddition Functionalization

The aldehyde group at position 4 is introduced via Vilsmeier-Haack formylation :

Reaction Conditions :

3-(2-Fluorophenyl)-5-chloroisoxazole is treated with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C, followed by hydrolysis to yield the aldehyde.

Mechanistic Insight :

The Vilsmeier reagent (formed from DMF and POCl₃) electrophilically substitutes the isoxazole’s 4-position, leveraging the ring’s electron-deficient nature.

Yield Optimization :

-

Temperature control (<10°C) minimizes side reactions.

-

Anhydrous conditions prevent hydrolysis of the intermediate iminium ion.

Alternative Synthetic Pathways

Oxidation of 4-Hydroxymethyl Derivatives

A two-step oxidation strategy converts a 4-hydroxymethyl intermediate to the aldehyde:

-

Hydroxymethyl Introduction :

Mannich reaction or hydroxymethylation with formaldehyde introduces the hydroxymethyl group. -

Oxidation :

Mild oxidizing agents like pyridinium chlorochromate (PCC) selectively oxidize the hydroxymethyl group to an aldehyde.

Advantages :

-

Avoids harsh Vilsmeier conditions.

-

Compatible with acid-sensitive substrates.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling introduces the 2-fluorophenyl group post-cyclization:

Procedure :

5-Chloro-4-formylisoxazole undergoes coupling with 2-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).

Limitations :

-

Requires pre-functionalized isoxazole precursors.

-

Boronic ester stability can affect yields.

Industrial-Scale Production Considerations

Flow Chemistry Applications

Continuous flow systems enhance the scalability of nitrile oxide cycloadditions:

Green Chemistry Approaches

Solvent-free reactions and biocatalytic methods are emerging as sustainable alternatives:

Reaction Optimization and Analytical Data

Key Reaction Parameters

| Parameter | Cycloaddition | Vilsmeier Formylation |

|---|---|---|

| Temperature (°C) | 80–110 | 0–5 |

| Solvent | Toluene | DMF |

| Catalyst/Reagent | None | POCl₃ |

| Typical Yield (%) | 60–75 | 50–65 |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid.

Reduction: Formation of 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-methanol.

Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde serves as a building block in organic chemistry for synthesizing more complex molecules. Its reactive aldehyde group allows it to participate in various chemical reactions, including oxidation, reduction, and substitution .

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Properties: Preliminary investigations have shown that it may inhibit cancer cell proliferation through specific molecular interactions .

Pharmaceutical Development

This compound is being explored as a lead compound for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic efficacy and reduce side effects .

Industrial Applications

In the industrial sector, this compound is utilized in:

- The synthesis of advanced materials.

- As an intermediate in the production of agrochemicals, where it contributes to the development of effective pesticides and herbicides .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the oxazole ring could enhance efficacy .

Case Study 2: Anticancer Research

In vitro studies have shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis. This research highlights its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

The substituents on the oxazole ring significantly influence electronic properties, steric effects, and biological interactions. Three closely related compounds are compared below:

Key Observations :

- Halogenation Effects: The dichlorophenyl analogue (C₁₀H₄Cl₃NO₂) exhibits higher molecular weight and lipophilicity due to additional chlorine atoms, which are strongly electron-withdrawing. This enhances stability but may reduce aqueous solubility compared to the mono-fluoro derivative.

- Aromatic vs. Furan’s oxygen atom could improve solubility in polar solvents.

- Steric Considerations : The 2-fluorophenyl group in the target compound offers moderate steric hindrance, whereas the 3,4-dichlorophenyl substituent creates bulkier spatial constraints, possibly affecting binding to biological targets.

Physicochemical and Functional Properties

Solubility and Lipophilicity

- The dichlorophenyl derivative’s higher halogen content increases logP (lipophilicity), favoring membrane permeability but complicating formulation in aqueous systems.

- The furan-containing analogue’s oxygen atom may enhance solubility in polar solvents like DMSO or ethanol, though its lower molecular weight (197.57 g/mol) suggests reduced van der Waals interactions.

Thermal Stability

Chlorine substituents generally improve thermal stability via strong C-Cl bonds. The dichlorophenyl analogue is likely more stable under high-temperature conditions than the fluorophenyl or furan derivatives.

Biological Activity

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique combination of chlorine and fluorine atoms, which can influence its biological properties. Its molecular formula is with a molecular weight of approximately 201.6 g/mol. The presence of the aldehyde functional group enhances its reactivity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition of enzymatic activity or modulation of receptor functions. The structural features, particularly the halogen atoms, are believed to enhance binding affinity and specificity for certain biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in combating drug-resistant infections .

Anticancer Activity

Several studies have explored the anticancer properties of oxazole derivatives. In vitro assays demonstrate that compounds related to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involves the activation of apoptotic pathways, including increased expression of p53 and caspase activation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Cell Lines Tested |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains |

| Anticancer | Induction of apoptosis | MCF-7, U-937 |

| Enzyme Inhibition | Modulation of enzymatic activity | Various enzyme assays |

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound exhibited cytotoxicity with IC50 values in the micromolar range against leukemia cell lines. Flow cytometry analysis confirmed that these compounds effectively induced apoptosis through caspase activation pathways .

- Antimicrobial Activity : Another investigation highlighted the compound's potential as an antimicrobial agent against resistant strains of bacteria. The study noted that modifications in the oxazole ring could enhance activity and selectivity against specific pathogens .

Research Findings

Recent findings suggest that structural modifications can significantly impact the biological activity of oxazole derivatives. For example, changing the substituents on the phenyl ring has been shown to affect both anticancer and antimicrobial properties. Ongoing research aims to optimize these compounds for better efficacy and reduced toxicity.

Q & A

Basic: What are the established synthetic routes for 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring. For analogous compounds, cyclocondensation of fluorinated benzaldehyde derivatives with hydroxylamine or nitrile oxides is common . Subsequent chlorination at the 5-position and introduction of the carbaldehyde group via Vilsmeier-Haack formylation (using POCl₃ and DMF) are critical steps . Fluorinated benzaldehydes, such as 2-fluorobenzaldehyde (evidenced in similar syntheses), serve as precursors .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

Key techniques include:

- HPLC : To assess purity (>95% threshold for research-grade material) .

- NMR (¹H/¹³C, 19F) : To confirm substituent positions (e.g., fluorophenyl vs. chlorophenyl regiochemistry) .

- Mass Spectrometry (ESI/HRMS) : For molecular weight validation (theoretical MW: 225.62 g/mol) .

- X-ray Diffraction (XRD) : To resolve crystallographic ambiguities in oxazole derivatives .

Advanced: How can researchers optimize reaction yields when introducing the 2-fluorophenyl group?

Optimization strategies:

- Temperature control : Maintain 0–5°C during electrophilic substitution to minimize side reactions .

- Catalyst screening : Use Lewis acids like AlCl₃ or FeCl₃ to enhance regioselectivity in fluorophenyl attachment .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .

Advanced: What reaction mechanisms govern the formation of the oxazole ring in this compound?

The oxazole ring is formed via 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from chlorinated precursors) and an alkyne or alkene. Density Functional Theory (DFT) studies on similar systems show that electron-withdrawing groups (e.g., -Cl, -F) lower the activation energy by stabilizing the transition state . Mechanistic details can be validated using kinetic isotope effects (KIEs) .

Basic: How is the biological activity of this compound assessed in pharmacological studies?

Standard protocols include:

- Surface Plasmon Resonance (SPR) : To measure binding affinity to target proteins (e.g., kinases or GPCRs) .

- In vitro assays : Cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .

- Molecular docking : Preliminary screening using software like AutoDock to predict binding modes .

Advanced: What structural modifications enhance its metabolic stability without compromising activity?

- Trifluoromethyl substitution : Improves metabolic stability by reducing CYP450-mediated oxidation (observed in analogues with CF₃ groups) .

- Bioisosteric replacements : Replace the carbaldehyde group with a methyloxadiazole to enhance hydrolytic stability .

- Substituent positioning : 2-Fluorophenyl groups show better pharmacokinetics than 4-fluorophenyl in related oxazoles .

Advanced: How should researchers address contradictions in reported solubility data for this compound?

- Method standardization : Compare data acquired via shake-flask vs. HPLC methods .

- Solvent polarity index : Test solubility in DMSO, ethanol, and phosphate buffers (pH 7.4) to identify discrepancies .

- Thermodynamic analysis : Use van’t Hoff plots to correlate temperature-dependent solubility with crystal lattice energy .

Advanced: What advanced spectroscopic methods resolve ambiguities in tautomeric forms of the oxazole ring?

- Dynamic NMR : Monitor tautomerization equilibria (e.g., oxazole ↔ isoxazole) at variable temperatures .

- IR spectroscopy : Identify carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) to distinguish aldehyde tautomers .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G**) predict dominant tautomers .

Basic: How stable is this compound under typical storage conditions, and what degradation products form?

- Stability : Store at –20°C in amber vials to prevent aldehyde oxidation and photodegradation .

- Degradation pathways : Hydrolysis of the oxazole ring under acidic conditions yields 2-fluorophenylacetic acid derivatives .

- QC monitoring : Use TLC or LC-MS to detect degradation over time .

Advanced: What computational tools predict the reactivity of the carbaldehyde group in nucleophilic attacks?

- Fukui function analysis : Identifies electrophilic sites (e.g., carbaldehyde carbon) using Gaussian or ORCA .

- Molecular electrostatic potential (MEP) maps : Visualize electron-deficient regions prone to nucleophilic addition .

- Transition state modeling : Explore pathways for Schiff base formation using QM/MM hybrid methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.